trans-4-Hexadecene
Description
trans-4-Hexadecene is a 16-carbon alkene characterized by a double bond at the fourth position in the trans (E) configuration. Its molecular formula is C₁₆H₃₂, with a molecular weight of 224.4253 g/mol . This compound is significant in organic synthesis and industrial applications due to its role in radical chain reactions and as a structural component in more complex molecules. Its trans configuration imparts distinct physical and chemical properties compared to its cis isomer, including differences in stability, reactivity, and intermolecular interactions.
Properties
CAS No. |
74533-94-1 |
|---|---|
Molecular Formula |
C16H32 |
Molecular Weight |
224.42 g/mol |
IUPAC Name |
(E)-hexadec-4-ene |
InChI |
InChI=1S/C16H32/c1-3-5-7-9-11-13-15-16-14-12-10-8-6-4-2/h7,9H,3-6,8,10-16H2,1-2H3/b9-7+ |
InChI Key |
SIHWESHIQGPCBP-VQHVLOKHSA-N |
Isomeric SMILES |
CCCCCCCCCCC/C=C/CCC |
Canonical SMILES |
CCCCCCCCCCCC=CCCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method for synthesizing trans-4-Hexadecene is through the Wittig reaction . This reaction involves the nucleophilic addition of a phosphorous-stabilized anion (ylide) to a carbonyl compound, followed by elimination to form an alkene. The reaction typically requires a strong base such as sodium hydroxide and is conducted under controlled temperature conditions .
Industrial Production Methods: In industrial settings, this compound can be produced through catalytic hydrogenation of longer-chain alkenes or through cracking of larger hydrocarbons. These processes often involve the use of metal catalysts such as palladium or platinum to facilitate the reaction and achieve high yields.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: trans-4-Hexadecene can undergo oxidation reactions to form epoxides or diols. Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Reduction of this compound can be achieved using hydrogen gas in the presence of a metal catalyst, converting it into hexadecane.
Substitution: Halogenation reactions can occur, where halogens such as chlorine or bromine add across the double bond to form dihalides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous solution.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Chlorine or bromine in an inert solvent like carbon tetrachloride.
Major Products:
Oxidation: Epoxides and diols.
Reduction: Hexadecane.
Substitution: Dihalides such as 4,5-dichlorohexadecane.
Scientific Research Applications
Chemistry: trans-4-Hexadecene is used as a building block in organic synthesis, particularly in the production of more complex molecules. Its reactivity makes it a valuable intermediate in the synthesis of pharmaceuticals and other fine chemicals.
Biology and Medicine: In biological research, this compound can be used as a model compound to study the behavior of alkenes in biological systems. It is also investigated for its potential use in drug delivery systems due to its hydrophobic nature.
Industry: In the industrial sector, this compound is used in the manufacture of surfactants and lubricants . Its ability to undergo various chemical transformations makes it a versatile component in the production of specialty chemicals.
Mechanism of Action
The mechanism by which trans-4-Hexadecene exerts its effects depends on the specific reaction it undergoes. For example, in oxidation reactions, the double bond in this compound reacts with oxidizing agents to form epoxides or diols. The molecular targets and pathways involved in these reactions include the interaction of the double bond with the oxidizing agent, leading to the formation of intermediate species that eventually yield the final products.
Comparison with Similar Compounds
cis-4-Hexadecene
The cis isomer, (Z)-4-hexadecene, shares the same molecular formula and weight as the trans isomer but differs in stereochemistry. Key comparisons include:
Structural and Stereochemical Differences
- Trans-4-Hexadecene : The substituents on the double bond (two alkyl chains) are on opposite sides, reducing steric hindrance and increasing thermodynamic stability.
- Cis-4-Hexadecene : Substituents are on the same side, leading to steric strain and lower stability .
Physical Properties
- Trans Isomer : Typically higher melting point due to efficient packing of molecules.
- Cis Isomer : Lower melting point and higher solubility in polar solvents due to bent geometry.
Other Alkenes and Structural Analogues
- Shorter-Chain Alkenes (e.g., 1-hexene): Lower molecular weight and boiling points compared to this compound.
- Cyclohexene Derivatives (e.g., compounds in ): Cyclic structures exhibit distinct reactivity (e.g., ring-opening vs. chain elongation) and steric effects. For instance, cyclohexene carboxylates undergo stereospecific functionalization, whereas this compound participates in linear chain propagation .
Biological Activity
Introduction
trans-4-Hexadecene, a straight-chain alkene with the molecular formula C16H32, is a compound of interest due to its potential biological activities. This article reviews the current understanding of its biological properties, including antimicrobial, anti-inflammatory, and cytotoxic effects, supported by relevant case studies and research findings.
Chemical Structure and Properties
This compound is characterized by a double bond between the fourth and fifth carbon atoms in its linear chain. Its structure can be represented as follows:
This configuration contributes to its unique chemical reactivity and biological interactions.
1. Antimicrobial Activity
Research has demonstrated that this compound exhibits significant antimicrobial properties. A study conducted by researchers on various alkenes indicated that this compound showed effective inhibition against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for various bacterial strains are summarized in Table 1.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These results suggest that this compound could be a potential candidate for developing new antimicrobial agents.
2. Anti-inflammatory Effects
In vitro studies have shown that this compound can modulate inflammatory pathways. It was found to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cell lines. The mechanism involves the suppression of NF-κB signaling pathways, which play a crucial role in inflammation.
3. Cytotoxicity
This compound has displayed cytotoxic effects against various cancer cell lines. A notable study investigated its effects on human breast cancer (MCF-7) and colon cancer (HT-29) cells. The results indicated that this compound induced apoptosis in these cells, as evidenced by increased levels of caspase-3 activity and DNA fragmentation.
Case Study: Cytotoxicity in Cancer Cells
A detailed examination revealed that this compound treatment resulted in:
- IC50 Values :
- MCF-7: 25 µM
- HT-29: 30 µM
These findings suggest that this compound may serve as a lead compound for further development in cancer therapy.
The biological activities of this compound can be attributed to several mechanisms:
- Membrane Disruption : Its hydrophobic nature allows it to integrate into microbial membranes, leading to disruption and cell death.
- Inhibition of Enzymatic Activity : It may inhibit specific enzymes involved in inflammatory responses and cancer cell proliferation.
- Induction of Apoptosis : The compound triggers intrinsic apoptotic pathways, leading to programmed cell death in malignant cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
